

# Biochemical Properties of STING Agonist-28 (CF510): A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *STING agonist-28*

Cat. No.: *B12391870*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Published: November 30, 2025

## Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon response. This signaling cascade plays a crucial role in anti-tumor and anti-viral immunity, making STING an attractive target for therapeutic intervention. STING agonists, in particular, have emerged as a promising class of immuno-oncology agents. This technical guide provides a detailed overview of the biochemical properties of **STING Agonist-28**, also known as CF510, a non-nucleotide small-molecule activator of the STING pathway. While detailed quantitative data remains limited in publicly accessible literature, this document synthesizes the available information and provides representative experimental protocols for its characterization.

## Core Biochemical Properties

**STING Agonist-28** (CF510) is a synthetic, non-nucleotide small molecule designed to activate the STING signaling pathway. Its chemical formula is C<sub>39</sub>H<sub>46</sub>N<sub>14</sub>O<sub>6</sub>, and its CAS number is 2868261-50-9.<sup>[1]</sup>

## Mechanism of Action

CF510 functions as a direct agonist of the STING protein.[2][3] Upon binding, it induces a conformational change in the STING dimer, leading to its activation and translocation from the endoplasmic reticulum to the Golgi apparatus. This initiates a downstream signaling cascade involving the phosphorylation of TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3).[2][3] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (such as IFN- $\beta$ ) and other pro-inflammatory cytokines and chemokines.

## In Vitro Activity: Cytokine and Chemokine Induction

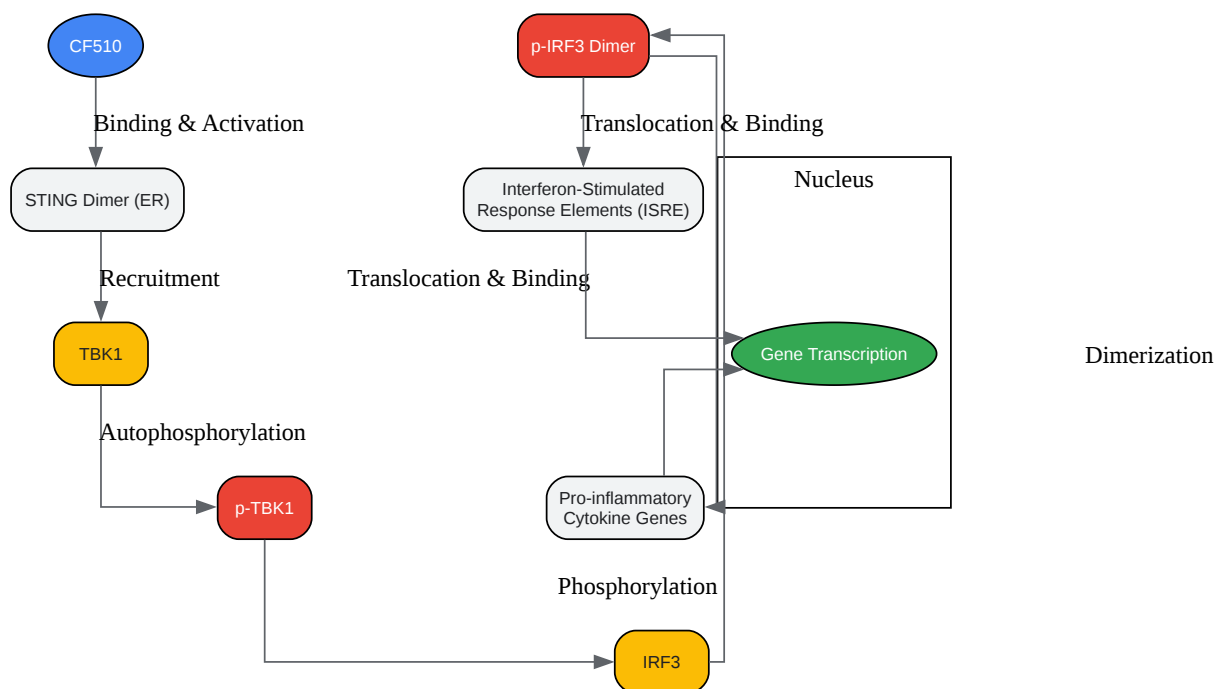
Studies in the human monocytic cell line THP-1 have demonstrated that CF510 is a potent inducer of a wide range of cytokines and chemokines. While precise EC50 values are not publicly available, qualitative data indicates a significant increase in the secretion of key immunomodulatory molecules.

Cytokine/Chemokine	Induction Level in THP-1 cells	Reference
IFN- $\beta$	High	
IL-6	High	
CXCL10	High	
TNF- $\alpha$	High	
ISG-15	High	
CCL5	High	

Table 1: Qualitative summary of cytokine and chemokine induction by **STING Agonist-28** (CF510) in THP-1 cells. "High" indicates a substantial increase in production as observed in published research.

## Signaling Pathway and Experimental Workflow

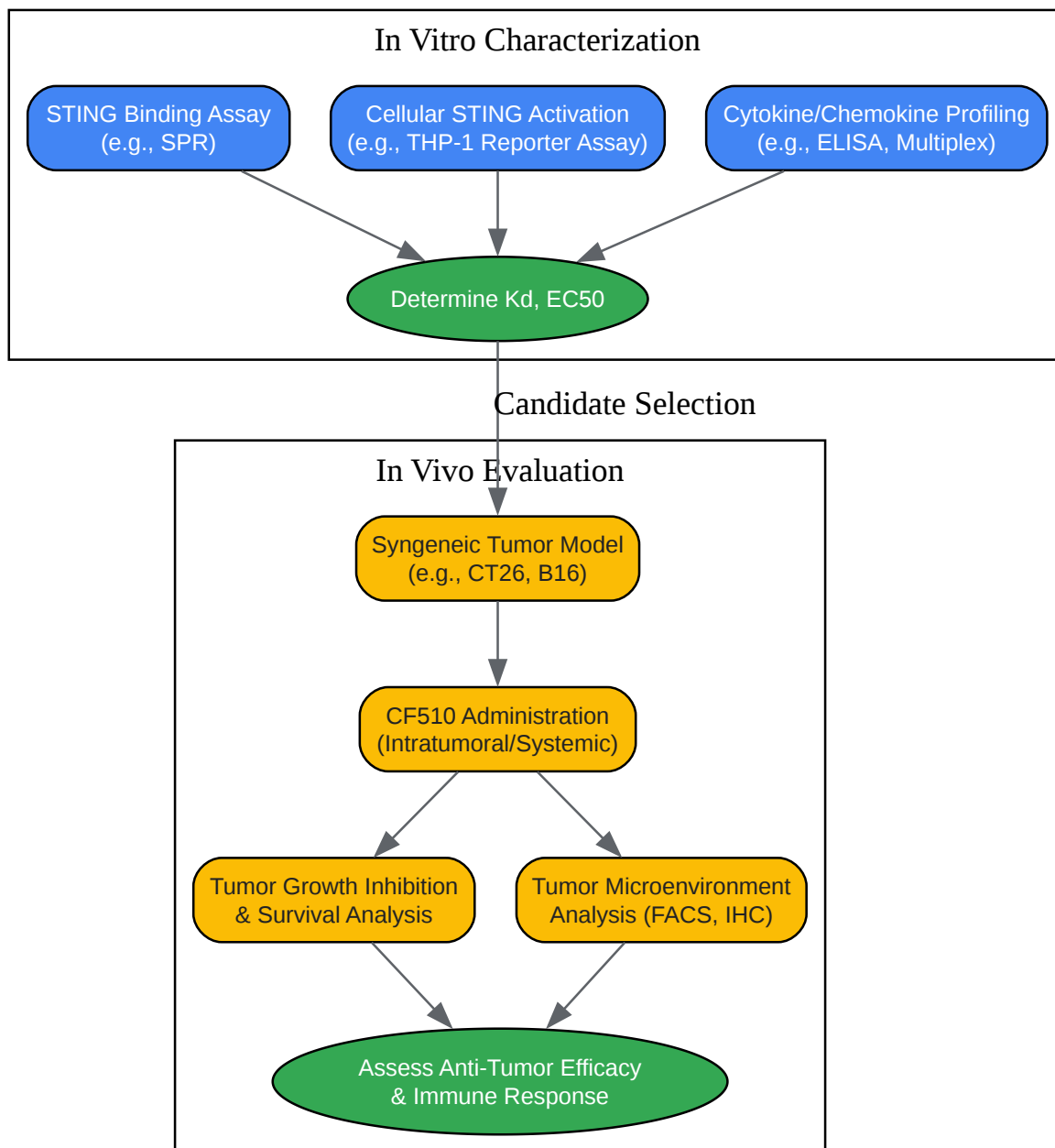
### STING Signaling Pathway Activated by Agonist-28 (CF510)



[Click to download full resolution via product page](#)

STING signaling cascade initiated by CF510.

## General Experimental Workflow for Characterization



[Click to download full resolution via product page](#)

Workflow for STING agonist characterization.

## Experimental Protocols

Detailed experimental protocols for the specific characterization of **STING Agonist-28** (CF510) have not been made publicly available. The following are representative, detailed

methodologies for key experiments typically employed in the evaluation of novel STING agonists.

## Protocol 1: STING Binding Affinity by Surface Plasmon Resonance (SPR)

Objective: To determine the binding affinity ( $K_d$ ) of CF510 to purified human STING protein.

Materials:

- Biacore T200 or similar SPR instrument
- CM5 sensor chip
- Amine coupling kit (EDC, NHS, ethanolamine)
- Purified recombinant human STING protein (cytoplasmic domain, e.g., residues 139-379)
- CF510 stock solution in DMSO
- Running buffer (e.g., HBS-EP+, pH 7.4)
- Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Method:

- Surface Preparation:
  - Equilibrate the CM5 sensor chip with running buffer.
  - Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
  - Immobilize the recombinant STING protein by injecting it at a concentration of 20  $\mu\text{g/mL}$  in 10 mM sodium acetate, pH 5.0, until the desired immobilization level (e.g., ~5000 RU) is reached.

- Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5, for 7 minutes.
- A reference flow cell should be prepared similarly but without the injection of STING protein to serve as a control for non-specific binding.
- Binding Analysis:
  - Prepare a serial dilution of CF510 in running buffer containing a constant low percentage of DMSO (e.g., 1%). A typical concentration range would be from 0.1 nM to 1  $\mu$ M.
  - Inject the different concentrations of CF510 over both the STING-immobilized and reference flow cells at a constant flow rate (e.g., 30  $\mu$ L/min) for a defined association time (e.g., 180 seconds).
  - Allow for dissociation by flowing running buffer over the sensor surface for a defined time (e.g., 300 seconds).
  - Between each CF510 injection, regenerate the sensor surface by injecting the regeneration solution for 30 seconds.
- Data Analysis:
  - Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
  - Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant ( $k_a$ ), dissociation rate constant ( $k_d$ ), and the equilibrium dissociation constant ( $K_d = k_d/k_a$ ).

## Protocol 2: Cellular STING Activation in THP-1 Reporter Cells

Objective: To quantify the potency ( $EC_{50}$ ) of CF510 in activating the STING pathway in a cellular context.

Materials:

- THP1-Dual™ ISG-Lucia/SEAP reporter cells
- Complete cell culture medium (RPMI-1640, 10% FBS, 1% Pen-Strep)
- PMA (Phorbol 12-myristate 13-acetate) for cell differentiation
- CF510 stock solution in DMSO
- QUANTI-Luc™ and QUANTI-Blue™ detection reagents
- 96-well cell culture plates (white, clear bottom for microscopy; clear for colorimetric assay)
- Luminometer and spectrophotometer

#### Method:

- Cell Culture and Differentiation:
  - Culture THP-1 reporter cells according to the supplier's instructions.
  - Seed the cells into a 96-well plate at a density of  $1 \times 10^5$  cells/well in 100  $\mu$ L of culture medium.
  - Differentiate the monocytes into a macrophage-like phenotype by adding PMA to a final concentration of 100 ng/mL and incubating for 48-72 hours.
  - After differentiation, gently aspirate the medium and replace it with fresh, PMA-free medium. Allow the cells to rest for 24 hours.
- STING Agonist Treatment:
  - Prepare a serial dilution of CF510 in cell culture medium.
  - Add the diluted CF510 to the differentiated cells in triplicate and incubate for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., 2'3'-cGAMP).
- Reporter Gene Assay:

- IRF Pathway (Luciferase): Transfer 20 µL of the cell culture supernatant to a white 96-well plate. Add 50 µL of QUANTI-Luc™ reagent and immediately measure the luminescence using a luminometer.
- NF-κB Pathway (SEAP): Transfer 20 µL of the cell culture supernatant to a clear 96-well plate. Add 180 µL of QUANTI-Blue™ solution and incubate at 37°C for 1-4 hours. Measure the absorbance at 620-655 nm using a spectrophotometer.
- Data Analysis:
  - Normalize the reporter activity to the vehicle control.
  - Plot the normalized reporter activity against the logarithm of the CF510 concentration and fit the data to a four-parameter logistic regression model to determine the EC50 value.

## Protocol 3: Quantification of Cytokine Production by ELISA

Objective: To measure the concentration of a specific cytokine (e.g., IFN-β) secreted by cells in response to CF510.

Materials:

- Human peripheral blood mononuclear cells (PBMCs) or THP-1 cells
- Complete cell culture medium
- CF510 stock solution in DMSO
- Human IFN-β ELISA kit
- 96-well microplate reader

Method:

- Cell Stimulation:
  - Seed cells (e.g.,  $5 \times 10^5$  PBMCs/well) in a 96-well plate.



- Treat the cells with various concentrations of CF510 for 24 hours. Include vehicle and positive controls.
- Sample Collection:
  - After incubation, centrifuge the plate at 300 x g for 5 minutes.
  - Carefully collect the cell culture supernatant for analysis.
- ELISA Procedure:
  - Perform the ELISA according to the manufacturer's instructions. This typically involves:
    - Coating a 96-well plate with a capture antibody.
    - Blocking non-specific binding sites.
    - Adding the collected supernatants and a standard curve of recombinant IFN- $\beta$ .
    - Incubating with a detection antibody.
    - Adding a substrate to produce a colorimetric signal.
    - Stopping the reaction and reading the absorbance at the appropriate wavelength.
- Data Analysis:
  - Generate a standard curve by plotting the absorbance values against the known concentrations of the recombinant IFN- $\beta$  standards.
  - Use the standard curve to calculate the concentration of IFN- $\beta$  in each sample.
  - Plot the IFN- $\beta$  concentration against the CF510 concentration to visualize the dose-response relationship.

## Conclusion and Future Directions

**STING Agonist-28** (CF510) is a non-nucleotide small molecule that effectively activates the STING pathway, leading to the robust production of type I interferons and other pro-

inflammatory cytokines. While its potential as a therapeutic agent or vaccine adjuvant is evident, a comprehensive understanding of its biochemical and pharmacological properties is hampered by the limited availability of public data. Further research is required to elucidate its precise binding kinetics, structure-activity relationship, and in vivo anti-tumor efficacy. The protocols outlined in this guide provide a framework for the detailed characterization of CF510 and other novel STING agonists, which will be crucial for their continued development in the fields of immuno-oncology and infectious diseases.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. STING agonist formulated cancer vaccines can cure established tumors resistant to PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress Update on STING Agonists as Vaccine Adjuvants [mdpi.com]
- 3. scispace.com [scispace.com]
- To cite this document: BenchChem. [Biochemical Properties of STING Agonist-28 (CF510): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12391870#biochemical-properties-of-sting-agonist-28]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)